molecular formula C13H13N5O2 B2513507 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1855890-07-1

6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2513507
CAS No.: 1855890-07-1
M. Wt: 271.28
InChI Key: HWDNRSKYXAVLCN-UHFFFAOYSA-N
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Description

6-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1855890-07-1) is a high-purity chemical building block belonging to the pharmaceutically relevant pyrazolo[3,4-b]pyridine class of heterocyclic compounds . This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases, making it a versatile core structure for developing bioactive molecules . Researchers utilize this specific carboxylic acid functionalized derivative as a key intermediate for the synthesis of more complex amides and other derivatives, enabling the exploration of structure-activity relationships . Pyrazolo[3,4-b]pyridine derivatives have been investigated for a wide spectrum of biological activities, including as potential kinase inhibitors, antimicrobial agents, and plant growth regulators . The compound is supplied for research and development purposes exclusively. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-(1,5-dimethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-7-9(6-14-17(7)2)10-5-4-8-11(13(19)20)16-18(3)12(8)15-10/h4-6H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDNRSKYXAVLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NC3=C(C=C2)C(=NN3C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole and pyridine rings. One common approach is to start with a suitable pyrazole derivative and introduce the pyridine ring through a series of reactions, including cyclization and functional group modifications.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would be optimized for efficiency and cost-effectiveness, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrazoles and pyridines.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their biological activities. The structure features a fused bicyclic system that enhances its potential as a therapeutic agent. The molecular formula is C12H14N4O2, and it exhibits properties conducive to interactions with biological targets.

Anticancer Activity

Research has shown that derivatives of pyrazolo[3,4-b]pyridine exhibit promising anticancer activity. A study highlighted that compounds with similar structures effectively inhibited cancer cell proliferation by targeting specific enzymes involved in cellular signaling pathways. For instance, these compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anti-inflammatory Properties

Another significant application of 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is its anti-inflammatory potential. A series of synthesized pyrazolo[3,4-b]pyrimidine derivatives demonstrated reduced inflammation in animal models by modulating the production of pro-inflammatory cytokines . This suggests that the compound may serve as a lead for developing new anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial properties of pyrazolo[3,4-b]pyridine derivatives have been widely studied. Compounds similar to 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid have shown effectiveness against various strains of bacteria and fungi. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, exhibiting significant antibacterial activity .

Neuroprotective Effects

There is emerging evidence that pyrazolo[3,4-b]pyridine derivatives may possess neuroprotective properties. Studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Anticancer Inhibition of CDKs leading to reduced cancer cell proliferation.
Anti-inflammatory Modulation of cytokine production resulting in decreased inflammation in animal models.
Antimicrobial Significant antibacterial activity against S. aureus and E. coli strains.
Neuroprotective Protection against oxidative stress in neuronal cells; potential applications in neurodegeneration.

Research Insights

Several studies have synthesized various derivatives of pyrazolo[3,4-b]pyridine to explore their therapeutic potential. For example, a comprehensive review identified over 300,000 synthesized molecules containing this scaffold aimed at therapeutic applications . The versatility of this compound class allows for modifications that can enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in its potential role as an antileishmanial or antimalarial agent, it may inhibit key enzymes or proteins involved in the life cycle of the pathogens.

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₃H₁₃N₅O₂
  • Molecular Weight : 271.27–271.28 g/mol
  • CAS Numbers : 1855890-07-1 (primary) and 1855900-03-6 (variant)
  • Purity : 95% (commercially available, though discontinued)

Structural Features :
The compound consists of a pyrazolo[3,4-b]pyridine core substituted at position 6 with a 1,5-dimethylpyrazole moiety and at position 3 with a carboxylic acid group. The 1-methyl group on the pyridopyrazole ring enhances steric and electronic stability .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name / CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Notes
Target Compound (1855890-07-1) C₁₃H₁₃N₅O₂ 271.27 6-(1,5-dimethylpyrazol-4-yl), 3-carboxylic acid 95 Discontinued; moderate hydrophilicity
1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (116855-09-5) C₈H₇N₃O₂ 177.16 No substituent at position 6 97 Simpler structure; higher melting point (273–278.5°C)
6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (937597-68-7) C₁₇H₁₆N₃O₃ 313.33 6-(3-methoxyphenyl), 4-carboxylic acid N/A Aromatic substituent enhances π-π interactions
4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (1354704-95-2) C₁₃H₁₃N₅O₂ 271.28 Pyrazole at position 4 (positional isomer) N/A Altered binding affinity in docking studies
6-(Difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid C₉H₇F₂N₃O₂ 239.17 6-(difluoromethyl) substituent 95 Increased electronegativity
1-Methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (1356543-40-2) C₁₂H₉N₃O₂S 259.29 Thiophene at position 4 95 Sulfur enhances electronic interactions

Commercial Availability

  • Simpler analogs (e.g., CAS 116855-09-5) remain available at 97% purity, indicating robust synthetic protocols .

Biological Activity

The compound 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their versatility in biological applications. The pyrazole nucleus has been linked to various pharmacological activities such as anti-inflammatory, analgesic, anticancer, and antimicrobial effects . The unique structural features of pyrazoles allow them to interact with multiple biological targets, making them valuable in drug design.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid have shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole compounds, some exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Studies have revealed that certain pyrazole derivatives effectively inhibit bacterial strains such as E. coli and S. aureus. For example, modifications in the pyrazole structure have led to enhanced activity against these pathogens, suggesting that the presence of specific functional groups is crucial for antimicrobial efficacy .

3. Anticancer Properties

Pyrazole derivatives have been explored for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance, a related pyrazole derivative was found to significantly reduce cell viability in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

The biological activity of 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: Pyrazole derivatives often act as inhibitors of key enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation: These compounds can modulate receptor activity, influencing signaling pathways that regulate inflammation and cell proliferation.

Case Study 1: Anti-inflammatory Effects

In a comparative study on several pyrazole derivatives, researchers synthesized a series of compounds similar to 6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid . The lead compound showed significant inhibition of TNF-α production in macrophages when tested at concentrations ranging from 10 µM to 100 µM. This highlights the potential use of this compound in treating inflammatory diseases .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of a series of pyrazole derivatives on breast cancer cell lines. The results indicated that certain modifications on the pyrazole ring enhanced cytotoxicity against these cells significantly compared to untreated controls. The mechanism was linked to increased apoptosis rates and disruption of mitochondrial function .

Q & A

Q. What role does this compound play in developing fluorescent probes for cellular imaging?

  • Methodological Answer : Functionalization with boron-dipyrromethene (BODIPY) or cyanine dyes at the carboxylate group creates pH-sensitive probes. Two-photon microscopy (TPM) evaluates cellular uptake in real-time, with quantum yield (QY) and Stokes shift optimized via TD-DFT calculations. Applications include tracking lysosomal pH changes in cancer cells .

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